molecular formula C12H15BrO2 B1525940 Tert-butyl 5-bromo-2-methylbenzoate CAS No. 1202551-75-4

Tert-butyl 5-bromo-2-methylbenzoate

Cat. No.: B1525940
CAS No.: 1202551-75-4
M. Wt: 271.15 g/mol
InChI Key: YROBYZPUNZSEFZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-methylbenzoate is a chemical compound with the CAS Number: 1202551-75-4 . It has a molecular weight of 271.15 and its molecular formula is C12H15BrO2 . It is typically a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-2-methyl-benzoic acid with t-butanol in the presence of sulfuric acid and magnesium sulfate . The reaction is carried out in dichloromethane at room temperature for 24 hours .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H15BrO2/c1-8-5-6-9 (13)7-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid . Its physical form and properties can vary depending on the specific conditions and purity.

Scientific Research Applications

Alternative to Benzoquinone for Room-Temperature Reactions

Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in facilitating mild (room-temperature) Fujiwara-Moritani reactions. This finding is significant for organic synthesis, especially in reactions between acetanilides and butyl acrylate under homogeneous conditions. The introduction of Cu(OAc)2 as a cocatalyst further enhances this system, enabling the activation of methyl methacrylate toward coupling under these mild conditions (Liu & Hii, 2011).

Enhancement of Gas Permeation Properties

In the field of material science, systematic structural variations in polybenzimidazole (PBI), incorporating hexafluoroisopropylidene and tert-butyl groups, have led to substantial improvements in gas permeation properties. These modifications result in amorphous polymers with slightly lowered thermal stability but significantly increased permeability. Such advancements underscore the potential of this family of polymers in gas separation membrane technologies (Kumbharkar, Karadkar, & Kharul, 2006).

Direct α-Methylation of 1,3-Dicarbonyl Compounds

Tert-butyl peroxybenzoate-promoted direct α-methylation of 1,3-dicarbonyl compounds represents a key advancement in organic synthesis. This process, where tert-butyl peroxybenzoate serves both as the methyl source and radical initiator, offers a complementary method to traditional α-methylation techniques, providing α-methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).

Electrochemical Synthesis of Benzoxazole Derivatives

An efficient electrochemical method has been developed for the synthesis of benzoxazole derivatives, directly via the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This green chemistry approach avoids the use of toxic reagents and solvents, demonstrating an environmentally friendly method for producing benzoxazole derivatives with high yields (Salehzadeh, Nematollahi, & Hesari, 2013).

Synthesis and Antioxidant Activity of Oxadiazoles

Research into the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been carried out. These compounds, tested for their antioxidant properties, showed significant free-radical scavenging ability, highlighting their potential in medicinal chemistry and pharmaceutical applications (Shakir, Ariffin, & Abdulla, 2014).

Safety and Hazards

Tert-butyl 5-bromo-2-methylbenzoate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 5-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBYZPUNZSEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202551-75-4
Record name tert-butyl 5-bromo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of anhydrous magnesium sulfate (4.5 g, 37.28 mmol) in dichloromethane (37 mL) is added concentrated H2SO4 (516 μl, 9.302 mmol) and the mixture is stirred vigorously for 15 min. 5-Bromo-2-methyl-benzoic acid (2 g, 9.302 mmol) is added, followed by t-butanol (4.39 mL, 46.51 mmol). The flask is capped tightly and stirred at room temperature for 24 h. After adding saturated sodium bicarbonate, the resulting solution is extracted with ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 3:7) to furnish 5-bromo-2-methyl-benzoic acid tert-butyl ester. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.59 (s, 9H), 2.51 (s, 3H), 7.08 (d, J=8.1 Hz, 1H), 7.46 (dd, J=8.3, 2.3 Hz, 1H), 7.92 (d, J=2.3 Hz, 1H)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
516 μL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4.39 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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